molecular formula C8H8FN3 B1518593 2-Amino-5-fluoro-1-methylbenzimidazole CAS No. 1156928-67-4

2-Amino-5-fluoro-1-methylbenzimidazole

Cat. No.: B1518593
CAS No.: 1156928-67-4
M. Wt: 165.17 g/mol
InChI Key: XURFLYNSPWZPFW-UHFFFAOYSA-N
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Description

“2-Amino-5-fluoro-1-methylbenzimidazole” is a chemical compound with the molecular formula C8H8FN3 . It is a benzimidazole derivative, which is a class of heterocyclic aromatic organic compounds .


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as “this compound”, can be accelerated using a metal-free novel route. This involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole core with a fluorine atom at the 5-position and a methyl group at the 1-position . The molecular weight of this compound is 165.17 g/mol.


Chemical Reactions Analysis

Benzimidazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in acid-catalyzed reactions, where intermediate arylamides are formed. These intermediates then undergo dehydration to give benzimidazoles .

Scientific Research Applications

Analytical Method Development

The development of analytical methods for pharmaceutical compounds often involves the study of related chemical structures. While not directly involving 2-amino-5-fluoro-1-methylbenzimidazole, research on similar compounds such as mebendazole, which degrades into 2-amino-5-benzoylbenzimidazole, highlights the importance of understanding the stability and degradation pathways of benzimidazole derivatives. Such studies are crucial for ensuring the quality and safety of pharmaceuticals (Al-Kurdi et al., 1999).

Antitumor Properties

Benzothiazoles, which share a core structural motif with benzimidazoles, have been extensively studied for their antitumor properties. The introduction of fluorine atoms and the conjugation with amino acids have been strategies to enhance the antitumor activity of these compounds. Specifically, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole and its derivatives have demonstrated potent antitumor effects, indicating the potential for benzimidazole derivatives to be modified similarly for therapeutic purposes (Bradshaw et al., 2002; Hutchinson et al., 2001).

DNA Interactions

The interaction of benzothiazoles with DNA, leading to the formation of DNA adducts, is a crucial aspect of their antitumor mechanism. This suggests that similar interactions could be possible with benzimidazole derivatives, underscoring the importance of studying these interactions to understand their therapeutic potential and safety profile (Trapani et al., 2003).

Corrosion Inhibition

Benzimidazole derivatives have been investigated for their potential as corrosion inhibitors, an application that extends beyond biomedical research. The study of their electronic properties and their interaction with metal surfaces can provide insights into the development of new materials for corrosion protection, showcasing the versatility of benzimidazole compounds (Gece & Bilgiç, 2009).

Proton Transfer and Electrical Properties

The study of proton tautomerization in imidazole and benzimidazole derivatives opens up possibilities for their application in electronic and photonic devices. The ability of these compounds to undergo reversible changes in electric polarity suggests their potential use in memory storage, sensors, and other electronic applications (Scheffer et al., 2005).

Safety and Hazards

“2-Amino-5-fluoro-1-methylbenzimidazole” is classified as Acute Toxicity (Oral) Category 4, Acute Toxicity (Dermal) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, Acute Toxicity (Inhalation) Category 4, and Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for “2-Amino-5-fluoro-1-methylbenzimidazole” and other benzimidazole derivatives could involve further exploration of their anti-inflammatory effects and potential as new anti-inflammatory drugs . Additionally, the accelerated synthesis method could be scaled up to establish the substituent-dependence and to isolate products for NMR characterization .

Properties

IUPAC Name

5-fluoro-1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURFLYNSPWZPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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